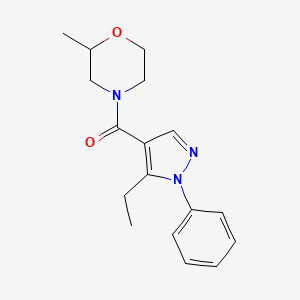
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPMM is a member of the pyrazole family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. For example, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been found to inhibit the activity of the kinase JNK, which is involved in the regulation of cell death and survival.
Biochemical and Physiological Effects:
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone for lab experiments is its potent inhibitory activity against several key enzymes. This makes it a valuable tool for studying the role of these enzymes in disease processes. However, one of the limitations of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
Future Directions
There are several future directions for research on (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. One area of interest is its potential as a drug target for the treatment of various diseases. Further studies are needed to determine the optimal dosages and delivery methods for (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone in humans. In addition, more research is needed to fully understand the mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone and its potential applications in scientific research.
Synthesis Methods
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone is a multi-step process that involves the reaction of several starting materials. The first step involves the reaction of 5-ethyl-1-phenylpyrazole-4-carbaldehyde with 2-methylmorpholine to form the corresponding imine. This imine is then reduced using sodium borohydride to yield the final product, (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone. The overall yield of this process is typically around 40%.
Scientific Research Applications
(5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a drug target for the treatment of various diseases. (5-Ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent inhibitory activity against several key enzymes involved in disease processes, including proteases and kinases. This makes it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-16-15(17(21)19-9-10-22-13(2)12-19)11-18-20(16)14-7-5-4-6-8-14/h4-8,11,13H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMIPADSMSKMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCOC(C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)



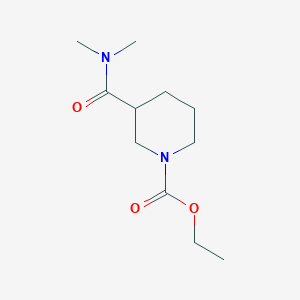
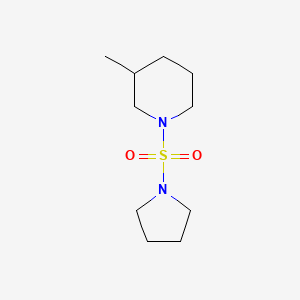
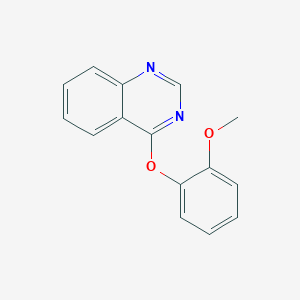


![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)
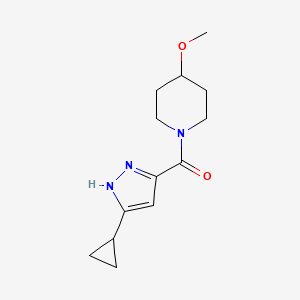
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)